1,3-Butanesultone

Description

Significance of Sultones in Modern Organic Chemistry and Materials Science

Sultones have garnered significant interest in both organic chemistry and materials science due to their versatile reactivity. nih.gov They serve as potent alkylating agents, introducing sulfonate-containing moieties into various molecules, which can dramatically alter their properties, such as solubility. wikipedia.org For instance, the introduction of a sulfobutyl group can significantly increase the water solubility of hydrophobic compounds. wikipedia.org

In the realm of organic chemistry , sultones are pivotal intermediates for the synthesis of a wide array of compounds. Their applications include the preparation of:

Surfactants: The reaction of sultones with tertiary amines is a common method to produce sulfobetaines, a class of zwitterionic surfactants. researchgate.net These surfactants exhibit high solubility in water and are resistant to changes in pH and ionic strength. researchgate.net

Ionic Liquids: Sultones are used to synthesize zwitterionic-type molten salts and other ionic liquids, which can function as environmentally benign catalysts and solvents in various chemical transformations. wikipedia.orgrsc.orgresearchgate.net

Pharmaceutical Intermediates: The sultone scaffold is a key structural feature in various medicinally active compounds, and they are used in the synthesis of drugs with a range of therapeutic applications. hopaxfc.comresearchgate.net

In materials science , sultones are increasingly recognized for their role in the development of advanced materials. A prominent application is their use as electrolyte additives in lithium-ion batteries. hopaxfc.comszcheerchem.com The addition of small amounts of sultones, such as 1,3-propanesultone, can improve the performance and lifespan of batteries by forming a stable solid electrolyte interphase (SEI) on the electrode surface. hopaxfc.commeisenbaochem.com This protective layer prevents the degradation of the electrolyte and improves the cycling stability of the battery. hopaxfc.com

Overview of Academic Research Trajectories for Cyclic Sulfonated Esters

Academic research on sultones has a long history, with initial synthetic methods dating back to the 1950s. nih.gov Early approaches often involved the distillation of halo- or hydroxysulfonic acids. nih.gov However, these methods were often limited in scope and efficiency. Consequently, the development of novel and more efficient synthetic strategies for accessing sultones has been a persistent and important area of research. nih.gov

Modern research has focused on several key trajectories:

Advanced Synthetic Methodologies: There is a continuous effort to develop more sophisticated synthetic routes to sultones, including cycloaddition reactions like the Diels-Alder reaction and transition-metal-catalyzed reactions. nih.govrsc.org These methods offer greater control over stereochemistry and allow for the synthesis of more complex sultone derivatives.

Applications in Energy Storage: A significant and growing area of research is the investigation of sultones as electrolyte additives for next-generation batteries. googleapis.comresearchgate.net Studies focus on understanding how different sultone structures influence the formation and properties of the SEI layer, aiming to enhance battery life, safety, and performance under various conditions. researchgate.net

Medicinal Chemistry and Biological Activity: Researchers are actively exploring the therapeutic potential of sultone-containing compounds. researchgate.net This includes the synthesis and evaluation of novel sultone derivatives for a variety of biological targets. researchgate.net

Green Chemistry: The use of sultones in the synthesis of ionic liquids and as catalysts aligns with the principles of green chemistry, aiming to create more sustainable chemical processes. rsc.orgresearchgate.net The development of reusable catalysts from sultone precursors is an active research front. researchgate.net

Detailed Research Findings

The chemical compound 1,3-Butanesultone is a specific type of δ-sultone. While much of the literature focuses on its isomers, 1,4-butanesultone and the related 1,3-propanesultone, specific research on this compound highlights its utility in certain applications.

One notable application of this compound is in the synthesis of imidazole-based zwitterionic-type molten salts. rsc.org These compounds have been investigated as efficient organocatalysts. For example, the reaction of this compound with an imidazole (B134444) derivative can produce a catalyst that is effective in promoting reactions such as the regioselective ring-opening of aziridines. rsc.org

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1,3-Propanesultone | 1120-71-4 | C3H6O3S | 122.14 | 30-33 | 180 (at 30 mmHg) |

| 1,4-Butanesultone | 1633-83-6 | C4H8O3S | 136.17 | 12.5-15.0 | 153 (at 19 hPa) |

| Sultone Compound | Application Area | Specific Use | Reference |

|---|---|---|---|

| This compound | Organic Synthesis / Catalysis | Synthesis of zwitterionic-type molten salt organocatalysts. | rsc.org |

| 1,3-Propanesultone | Materials Science | Electrolyte additive for lithium-ion batteries to improve cycle life and stability. | hopaxfc.commeisenbaochem.com |

| 1,4-Butanesultone | Organic Synthesis | Used to introduce the sulfobutyl group to increase water solubility of compounds. | wikipedia.org |

| 1,3-Propanesultone | Organic Synthesis | Synthesis of surfactants and pharmaceutical intermediates. | hopaxfc.com |

| 1,4-Butanesultone | Materials Science | Used in the preparation of Brønsted acidic ionic liquids. | chemicalbook.com |

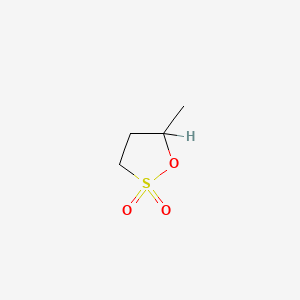

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-3-8(5,6)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHYISCRHEVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954547 | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-23-4 | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Butanesultones

Established Synthetic Routes to Butanesultones

Traditional methods for synthesizing butanesultones have been well-documented, primarily involving the cyclization of a linear precursor that contains both a hydroxyl and a sulfonic acid group or their derivatives.

A common strategy for synthesizing butanesultones, particularly 1,4-butanesultone, involves the sulfonation of an unsaturated alcohol precursor, followed by intramolecular cyclization. This pathway typically starts with an unsaturated alcohol like 3-buten-1-ol (B139374). patsnap.comgoogle.com The process involves several key steps:

Sulfonation : The unsaturated precursor (e.g., 3-buten-1-ol or 3-buten-1-chlorine) is reacted with a sulfonating agent, such as sodium sulfite (B76179) or sodium bisulfite, in the presence of an initiator like hydrogen peroxide or azodiisobutyronitrile. patsnap.comgoogle.com This reaction forms a hydroxybutane sulfonate salt as the primary intermediate. patsnap.comgoogle.com The pH is typically controlled between 6.5 and 7.5 during this step. patsnap.com

Acidification : The intermediate sulfonate salt is then acidified using a strong acid like sulfuric or hydrochloric acid. patsnap.comgoogle.com

Cyclization (Lactonization) : The resulting 4-hydroxybutanesulfonic acid is cyclized to form the sultone. wikipedia.org This is an intramolecular esterification (lactonization) that involves the removal of a water molecule. wikipedia.org This step is often performed under high vacuum and elevated temperatures (e.g., 130-165°C) to facilitate dehydration. google.com

Another approach starts with 4-chlorobutan-1-ol, which is first reacted with sodium sulfite to yield the sodium salt of 4-hydroxybutan-1-sulfonic acid. wikipedia.org This salt is then treated with a strong acid to produce the very hygroscopic 4-hydroxybutanesulfonic acid, which subsequently undergoes cyclization to yield 1,4-butanesultone. wikipedia.org The cyclization of 4-hydroxybutanesulfonic acid can be highly efficient, with yields up to 99%, when conducted in the presence of high-boiling, water-immiscible solvents that protect the newly formed sultone from hydrolysis. wikipedia.org

An alternative established route involves the formation and subsequent cyclization of a disulfonic acid intermediate. A notable laboratory-scale synthesis starts from 4,4'-dichlorodibutyl ether. wikipedia.orgchemicalbook.comchemicalbook.com

The key steps in this process are:

The starting material, 4,4'-dichlorodibutyl ether, is reacted with sodium sulfite. This reaction forms the disodium (B8443419) salt of 4,4'-butanedisulfonic acid. wikipedia.orgchemicalbook.comchemicalbook.com

The resulting disodium salt is passed through an acidic ion exchanger, which converts it into the corresponding disulphonic acid. wikipedia.orgchemicalbook.comchemicalbook.com

This disulphonic acid, upon heating under reduced pressure, undergoes a cyclization reaction that eliminates water and yields two molecules of 1,4-butanesultone. wikipedia.orgchemicalbook.comchemicalbook.com

This method has been reported to produce yields in the range of 72% to 80%. wikipedia.orgchemicalbook.com

Sulfonation-Cyclization Approaches from Unsaturated Precursors

Novel and Catalytic Synthetic Strategies for Sultones

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for sultone synthesis, often employing novel catalytic systems.

The principles of green chemistry are increasingly being applied to the synthesis of sultones to reduce environmental impact and improve safety. Key strategies include the use of greener solvents, reusable catalysts, and less hazardous reagents. rsc.orgtandfonline.com

A significant development is the use of 1,4-butanesultone in the synthesis of Brønsted acidic ionic liquids. chemicalbook.com These ionic liquids can serve as effective and recyclable acid catalysts in various chemical reactions, replacing conventional mineral acids and thereby reducing corrosive waste. wikipedia.orgchemicalbook.com For instance, a Brønsted acidic ionic liquid synthesized from choline (B1196258) chloride and 1,4-butane sultone has shown high selectivity and low environmental impact as a catalyst. The reaction of 1,4-butanesultone with triethylamine (B128534) can form a zwitterion, which upon reaction with sulfuric acid, produces an ionic liquid catalyst. wikipedia.org

The use of ionic liquids as reaction media also represents a green approach. For the synthesis of N-sulfopropyl acridinium (B8443388) esters, using ionic liquids like [BMIM][BF4] as a solvent for the reaction with 1,3-propane sultone significantly reduces the amount of the toxic sultone required, minimizes by-products, and makes the process more suitable for scale-up. rsc.org Researchers have also explored replacing the carcinogenic 1,3-propane sultone altogether with less toxic alternatives like sodium 3-bromopropane sulfonate in an ionic liquid medium. tandfonline.com

Furthermore, the development of heterogeneous catalysts, such as 1,4-butanesultone functionalized graphitic carbon nitride (g-C₃N₄@Bu-SO₃H), provides a green pathway for various organic transformations. tandfonline.comtandfonline.commdpi.com These solid organocatalysts are noted for their high stability, simple workup, and excellent reusability for multiple reaction cycles without significant loss of activity. tandfonline.comtandfonline.com Electrochemical methods are also being explored as a sustainable technique for sultone synthesis, utilizing electrons as clean reagents. researchgate.net

Comparative Analysis of Synthesis Efficiencies, Selectivities, and Environmental Impact

Efficiency and Yield : Traditional methods involving the cyclization of 4-hydroxybutanesulfonic acid can achieve very high yields, sometimes up to 99%, especially when optimized with water-immiscible solvents to prevent hydrolysis. wikipedia.org The route via disulfonic acid intermediates also provides good yields, typically between 72% and 80%. wikipedia.orgchemicalbook.com Newer methods, such as those starting from 4-chlorobutyl acetate (B1210297), have been optimized to achieve purities of over 99% and yields of 92%. chemicalbook.comgoogle.com In contrast, some older synthetic routes reported total recoveries as low as 40%. google.com

Selectivity and By-products : Modern catalytic approaches often offer higher selectivity. For example, using microwave-assisted esterification with a strong acid catalyst can improve reaction selectivity and reduce the formation of by-products. patsnap.com The use of ionic liquids as solvents for N-alkylation with 1,3-propane sultone also leads to minimal formation of polysulfonated products. rsc.org In contrast, methods that generate sodium chloride as a by-product present separation challenges and environmental concerns. google.com

Environmental Impact : The environmental impact varies significantly between methods.

Harsh Conditions : Many established routes require high temperatures (130-185°C) and high vacuum, which are energy-intensive. google.comgoogle.com The use of strong acids like concentrated sulfuric acid and hydrochloric acid is also common. wikipedia.orggoogle.com

Waste Generation : Routes starting from chlorinated precursors can generate significant salt waste (e.g., sodium chloride), which complicates purification and disposal. google.com

Green Alternatives : In contrast, green chemistry approaches offer significant advantages. The use of reusable heterogeneous catalysts like functionalized graphitic carbon nitride reduces waste and allows for milder reaction conditions. tandfonline.comtandfonline.com Similarly, employing ionic liquids as catalysts or solvents can reduce the need for volatile organic solvents and toxic reagents. wikipedia.orgrsc.org A process that avoids organic solvents entirely by using microwave assistance simplifies the process by eliminating the solvent recovery step. patsnap.com Mechanochemical, solventless methods are also being developed, representing a highly efficient and green alternative. rsc.org

Chemical Reactivity and Mechanistic Investigations of Butanesultones

Ring-Opening Reactions of Butanesultones

1,3-Butanesultone, a cyclic ester of a hydroxysulfonic acid, is characterized by its strained four-membered ring structure containing a sulfonate group. This inherent ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the foundation for its utility in various chemical syntheses, allowing for the introduction of a sulfobutyl functional group onto a wide range of molecules.

The electrophilic nature of the carbon atoms adjacent to the oxygen and sulfur atoms in the this compound ring facilitates reactions with a variety of nucleophiles. This process, known as sulfopropylation, results in the formation of a stable sulfonic acid or sulfonate salt derivative.

The reaction of this compound with alcohols and amines is a well-established method for introducing a sulfobutyl group. Alcohols react with this compound to form alkoxybutanesulfonic acids. wikipedia.org Amines, acting as nucleophiles, readily attack the sultone to yield sulfobutylbetaines, which are zwitterionic compounds. wikipedia.orgresearchgate.net

For instance, the reaction of N,N-dimethyl alkylamines with this compound produces sulfobetaine (B10348) surfactants. researchgate.net Similarly, chitosan (B1678972), a biopolymer with primary amine groups, can be functionalized with sulfonic acid groups through a ring-opening reaction with 1,4-butanesultone, a related six-membered ring sultone. cip.com.cn This highlights the general reactivity of sultones with amine-containing molecules. The reaction with tertiary amines is particularly effective under aprotic conditions to avoid side reactions. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Butanesultones with Alcohols and Amines

| Nucleophile | Sultone | Product Type | Reference |

| Alcohols | 1,4-Butanesultone | 4-Alkoxybutanesulfonic acid | wikipedia.org |

| Ammonia | 1,4-Butanesultone | Sulfobutylbetaine | wikipedia.org |

| N,N-dimethyl alkylamine | 1,4-Butane sultone | Sulfo-butane betaines | researchgate.net |

| Chitosan (amine groups) | 1,4-Butane sultone | Sulfonic acid functionalized chitosan | cip.com.cn |

| Tertiary Amines | Butanesultone | Zwitterionic polyelectrolyte | rsc.org |

A significant application of the ring-opening reactivity of butanesultones is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The fluoride (B91410) ion (¹⁸F⁻) can act as a nucleophile, attacking the sultone ring to produce ¹⁸F-labeled sulfonic acids or their derivatives. researchgate.netgoogle.com

This strategy has been successfully employed for the radiofluorination of various precursors. For example, a propargylic butanesultone can be converted to the corresponding propargylic ¹⁸F-fluorosulfonate through a ring-opening reaction with ¹⁸F-fluoride. researchgate.netmdpi.com This method is advantageous due to the smooth reaction conditions and the ease of separating the polar, hydrophilic ¹⁸F-sulfonic product from the non-polar sultone precursor. researchgate.net The reaction of a bissultone precursor with [¹⁸F]TBAF at 110 °C yielded two radiofluorinated products, demonstrating the feasibility of this labeling approach. nih.gov

Table 2: Conditions for Ring-Opening of Butanesultone Derivatives with Fluoride

| Sultone Precursor | Fluoride Source | Temperature (°C) | Product | Reference |

| Propargylic butanesultone | Cesium fluoride | 120 | Fluorosulfonate | mdpi.com |

| Bissultone | [¹⁸F]TBAF | 110 | [¹⁸F]14 and [¹⁸F]15 | nih.gov |

The reaction between 1,4-butanesultone and choline (B1196258) chloride leads to the formation of a zwitterionic compound, which can be further converted into a Brønsted acid-functionalized ionic liquid. ias.ac.inias.ac.in The nucleophilic chloride from choline chloride attacks the electrophilic butanesultone, causing the ring to open and form a zwitterion. ias.ac.in Subsequent treatment with a strong acid, like sulfuric acid, protonates the sulfonate group, yielding a task-specific ionic liquid with a sulfonic acid moiety. ias.ac.inias.ac.in

¹H NMR spectroscopy has confirmed the ring-opening of 1,4-butanesultone by choline chloride, with characteristic shifts observed for the protons of the butanesultone backbone after the reaction. ias.ac.inias.ac.in These choline-based ionic liquids have applications as catalysts in various chemical transformations. ias.ac.in

Derivatives of butanesultones, specifically imidazole-based zwitterionic salts, have been investigated as organocatalysts for the ring-opening of aziridines. rsc.org For example, 4-(3-methylimidazolium)butane sulfonate (MBS), synthesized from 1-methylimidazole (B24206) and 1,4-butanesultone, has been shown to be an effective catalyst for the regioselective ring-opening of N-tosylaziridines with various nucleophiles like indoles, alcohols, and amines. rsc.org

The reaction is highly regioselective, with the nucleophile preferentially attacking the benzylic position of the aziridine (B145994) ring. rsc.org The proposed mechanism involves the activation of the aziridine by the zwitterionic catalyst through electrostatic interactions, which facilitates the subsequent nucleophilic attack in an Sₙ2 fashion. rsc.org The choice of the zwitterionic salt catalyst is crucial, as variations in the imidazole (B134444) substitution and the length of the sulfonate chain can significantly impact the catalytic efficiency. rsc.org

Table 3: Regioselective Ring-Opening of N-Tosylaziridine (1a) with Indole (2a) Catalyzed by Different Zwitterionic Salts

| Catalyst | Product Yield (%) | Reference |

| 4-(3-Methylimidazolium)butane sulfonate (MBS) | 84 | rsc.org |

| 3-(3-Methylimidazolium)propane sulfonate | 72 | rsc.org |

| 3-(1-Imidazolium)propane sulfonate | 64 | rsc.org |

| 4-(2,3-Dimethylimidazolium)butane sulfonate | No reaction | rsc.org |

The hydrolysis of aliphatic sultones, including this compound and 1,4-butanesultone, has been a subject of kinetic and mechanistic studies. oup.comnih.gov The hydrolysis of these cyclic sulfonate esters in water is understood to proceed primarily through a B_{AL}1-E1 mechanism, which involves a nucleophilic substitution reaction by both hydroxyl ions and water molecules. oup.comresearchgate.netresearchgate.net

Tracer experiments using H₂¹⁸O have been instrumental in elucidating the reaction pathway. For 1,3-propanesultone, a related five-membered sultone, the ratio of C-O bond fission to S-O bond fission was found to be 85.6:14.4, indicating that the nucleophilic attack predominantly occurs at the carbon atom. oup.com In contrast, for a linear sulfonate ester like ethyl ethanesulfonate, the hydrolysis proceeds entirely through C-O bond fission (100:0). oup.com In strongly alkaline conditions or in the presence of aprotic solvents, an Sₙ2 reaction involving nucleophilic attack at the sulfur atom can occur to a limited extent in sultones. oup.com

Kinetic studies comparing the reactivity of different sultones have shown that five-membered sultones (γ-sultones) are significantly more reactive than six-membered sultones (δ-sultones). nih.govoup.com For instance, the relative reaction rates of hydrolysis in water for a five-membered sultone, a six-membered sultone (like 1,4-butanesultone), and a linear sulfonate ester were found to be in the ratio of 37:1:7, respectively. oup.com This difference in reactivity is attributed more to entropy factors (ΔS*) rather than differences in activation energy (Ea), as the activation energies for these compounds are quite similar. oup.com The higher reactivity of 1,3-propanesultone compared to 1,4-butanesultone is also consistent with the greater ring strain in the five-membered ring. nih.gov The rate constants for the reactions of 1,3-propanesultone and 1,4-butanesultone with various nucleophiles have been determined to correlate their chemical reactivity with their biological activity. nih.gov

Nucleophilic Ring-Opening with Diverse Reagents

Reactions with Choline Chloride for Ionic Liquid Formation

Polymerization Chemistry Involving Butanesultones

Anionic ring-opening polymerization (AROP) is a key method for synthesizing polysulfobetaines from butanesultones. This process is initiated by nucleophiles that attack the carbon atom adjacent to the oxygen in the sultone ring, leading to the cleavage of the O-alkyl bond. mdpi.com The propagation then proceeds via the newly formed alkoxide or carboxylate chain-end group. mdpi.com The choice of initiator is crucial and can range from alkali metal compounds to more complex organocatalysts. mdpi.comrsc.org For instance, the polymerization of β-butyrolactone, a related cyclic ester, can be initiated by potassium naphthenate, leading to different polymer structures depending on the reaction conditions. mdpi.com

Mechanochemical methods, such as ball milling, have also been employed for the anionic ring-opening polymerization of functional epoxide monomers, demonstrating that solid-state polymerization can be an efficient alternative to traditional solution-based approaches. nih.gov The reactivity in such solid-state polymerizations has been found to correlate with the melting point of the monomers. nih.gov In the context of lithium-sulfur batteries, an in situ anionic ring-opening polymerization of episulfide monomers has been developed, where nucleophilic lithium sulfides generated during the battery's discharge cycle act as the initiator. rsc.org This highlights the versatility of AROP in various applications.

While 1,3-propanesultone is commonly used for creating polysulfobetaines, 1,4-butanesultone has been investigated as an alternative. rsc.org However, the post-polymerization quaternization of poly[2-(dimethylamino)ethyl methacrylate] with 1,4-butanesultone has shown incomplete modification due to the lower reactivity of this six-membered ring sultone compared to its five-membered counterpart, 1,3-propanesultone. rsc.orgresearchgate.net

Copolymerization is a versatile strategy to develop functional polymers with tailored properties. By incorporating different monomer units into a single polymer chain, it is possible to fine-tune characteristics such as solubility, thermal stability, and responsiveness to external stimuli. rsc.orgnih.gov

One notable example is the copolymerization of sulfobutylbetaine (SBB) functional methacrylate (B99206) monomers with sulfopropylbetaine (SPB) methacrylate. rsc.org This approach, utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, yields well-defined copolymers with low dispersity. rsc.org The resulting statistical copolymers exhibit an upper critical solution temperature (UCST) that can be linearly tuned by adjusting the molar composition of the SBB and SPB units. rsc.org This allows for the creation of "smart" polymers that undergo phase transitions at specific temperatures. rsc.org

Another strategy involves the synthesis of graft copolymers. For instance, poly(vinyl alcohol) (PVA) has been modified through free-radical polymerization of vinyl acetate (B1210297) derivatives functionalized with 1-methylimidazole and sultones. semanticscholar.orgmdpi.com This results in a polymer backbone with grafted side chains containing sulfobutyl groups, enhancing its functionality. semanticscholar.orgmdpi.com Similarly, graft copolymers have been synthesized by coupling an alkyne-functional poly(propylacrylic acid) with an azide-functional poly(azidopropyl methacrylate) via a "click" reaction. nih.gov This method allows for the precise construction of complex polymer architectures.

The development of functional amphiphilic block copolymers for applications like drug delivery also relies on copolymerization. nih.gov For example, a biodegradable hydrophobic poly(acetylene-functional carbonate) block can be copolymerized with a biocompatible hydrophilic polyethylene (B3416737) glycol (PEG) block. nih.gov This is achieved through organocatalyzed controlled ring-opening polymerization of a functional cyclic carbonate monomer using a PEG macroinitiator. nih.gov

Grafting reactions are a powerful tool for modifying the surface and bulk properties of existing polymers without altering their main chain structure. nih.govnih.gov This technique involves attaching new polymer chains (grafts) onto a pre-existing polymer backbone. nih.gov One common application of this is sulfobutylation, where sulfobutyl groups are introduced onto a polymer to enhance properties like water solubility and charge density. rsc.orgncsu.edu

A prominent example of sulfobutylation is the modification of lignin (B12514952), an abundant natural polymer. rsc.orgncsu.edu The reaction involves treating lignin with 1,4-butanesultone under alkaline conditions. rsc.orgmdpi.com The sultone ring opens via an SN2 mechanism, and the sulfobutyl group (–C4H8–SO3H) is grafted onto both the phenolic and aliphatic hydroxyl groups of the lignin. rsc.orgncsu.edu This process has been shown to increase the molecular weight and hydrophobicity of the lignin derivative compared to other sulfonation methods like sulfomethylation. mdpi.comresearchgate.net The resulting sulfobutylated lignin has applications as a dispersant in various industrial processes. rsc.org

Poly(vinyl alcohol) (PVA) is another polymer that has been successfully modified through grafting reactions involving sultones. semanticscholar.orgmdpi.com One method involves the acylation of PVA followed by a reaction with 1,4-butanesultone. semanticscholar.orgmdpi.com This introduces sulfobutyl groups onto the PVA backbone, creating a functionalized polymer with potential applications as a proton exchange membrane in fuel cells. mdpi.com

The choice of grafting method is crucial and can be categorized into "grafting to," "grafting from," and "grafting through" techniques. nih.gov In the "grafting to" approach, pre-synthesized polymer chains with reactive end groups are attached to the backbone polymer. nih.gov The "grafting from" method involves initiating the polymerization of the graft chains directly from the backbone, which acts as a macroinitiator. nih.gov "Grafting through" involves the polymerization of macromonomers that already contain the side chains. nih.gov

Table 1: Comparison of Sulfobutylation and Sulfomethylation of Lignin

| Feature | Sulfobutylation | Sulfomethylation |

| Reagent | 1,4-Butanesultone | Formaldehyde (B43269) and Sodium Metabisulfite |

| Reaction Sites | Phenolic and aliphatic hydroxyl groups rsc.orgncsu.edu | Primarily phenolic hydroxyl groups ncsu.edu |

| Reaction Conditions | 70°C, pH 12, 6-7 hours ncsu.edu | Higher temperature and pressure may be required ncsu.edu |

| Degree of Substitution | Higher ncsu.edu | Lower ncsu.edu |

| Molecular Weight of Product | Higher rsc.org | Lower rsc.org |

| Reagent Cost | More expensive ncsu.edu | Less expensive |

Copolymerization Strategies for Functional Polymer Development

Derivatization and Functionalization Strategies Utilizing Butanesultones

1,4-Butanesultone serves as a key reagent for introducing sulfobutyl groups (–(CH₂)₄–SO₃⁻) into hydrophobic molecules that possess nucleophilic functional groups. wikipedia.org This derivatization significantly enhances the water solubility of the parent compound. wikipedia.org The reaction typically proceeds through the nucleophilic attack of a heteroatom, such as oxygen in a hydroxyl group or nitrogen in an amino group, on the sultone ring, leading to its opening and the covalent attachment of the sulfobutyl chain. wikipedia.org

A notable application of this strategy is the sulfobutylation of β-cyclodextrin. wikipedia.org By reacting β-cyclodextrin with 1,4-butanesultone in a sodium hydroxide (B78521) solution at elevated temperatures, sulfobutyl ether-beta-cyclodextrin (SBECD) is formed with yields of up to 80%. wikipedia.org SBECD is a water-soluble derivative used to solubilize and stabilize poorly water-soluble drugs. wikipedia.org

Similarly, polymethine dyes, which are often hydrophobic, can be rendered water-soluble by introducing sulfobutyl groups onto their amino functionalities. wikipedia.org This modification is crucial for their application as fluorescent markers in biological systems. wikipedia.org The reaction of 1,4-butanesultone with hydrophobic compounds containing longer alkyl chains (CnH2n+1 with n > 10) can also yield sulfobetaines with surfactant properties. wikipedia.org

The reaction of 1,4-butanesultone with tertiary amines or imidazoles is a common and efficient method for the synthesis of zwitterionic compounds and ionic liquids. wikipedia.orgnih.govmdpi.com These reactions typically involve the nucleophilic attack of the nitrogen atom on the sultone ring, resulting in a quaternary ammonium (B1175870) cation and a sulfonate anion covalently linked by a butyl chain.

For instance, reacting triethylamine (B128534) with 1,4-butanesultone, often under solvent-free conditions, produces a zwitterionic solid. nih.gov This zwitterion can then be treated with a strong acid, such as sulfuric acid, to form a Brønsted acidic ionic liquid like 4-triethylammonium butane-1-sulfonic acid hydrogensulfate (TEBSA HSO₄). wikipedia.org Such ionic liquids can act as recyclable acid catalysts in various organic reactions. wikipedia.org

Similarly, the reaction of 1-methylimidazole with 1,4-butanesultone in a solvent like acetonitrile (B52724) yields the zwitterionic compound 1-butylsulfonate-3-methylimidazole. mdpi.com This compound has been investigated as an additive in electrolytes for lithium-ion batteries, where it can improve capacity retention and Coulombic efficiency. mdpi.com The reaction of N-butylimidazole with 1,4-butanesultone in toluene (B28343) produces 1-butylimidazolium-3-(n-butylsulfonate) in high yield. wikipedia.org

The synthesis of these zwitterions is often straightforward, with the products precipitating out of the reaction mixture as solids, which can then be purified by washing with appropriate solvents. google.com The resulting zwitterionic compounds often exhibit high melting points. mdpi.com For example, 1-butylsulfonate-3-methylimidazole has a melting point of 236 °C. mdpi.com

Table 2: Examples of Zwitterionic Compounds and Ionic Liquids from 1,4-Butanesultone

| Reactant 1 | Reactant 2 | Product | Application |

| Triethylamine | 1,4-Butanesultone | 4-triethylammoniumbutane-1-sulfonic acid hydrogensulfate (TEBSA HSO₄) wikipedia.org | Recyclable acid catalyst wikipedia.org |

| 1-Methylimidazole | 1,4-Butanesultone | 1-Butylsulfonate-3-methylimidazole mdpi.com | Electrolyte additive for Li-ion batteries mdpi.com |

| N-Butylimidazole | 1,4-Butanesultone | 1-Butylimidazolium-3-(n-butylsulfonate) wikipedia.org | Component of multifunctional catalysts wikipedia.org |

| Pyridine | 1,4-Butanesultone | Zwitterionic pyridinium (B92312) sulfonate google.com | Precursor for ionic liquids google.com |

Applications in Advanced Materials and Specialized Chemical Systems

Role in Polymer Science and Engineering

1,3-Butanesultone is a key monomer and functionalizing agent in polymer chemistry, enabling the creation of materials with unique properties and responsiveness. Its utility is particularly notable in the synthesis of zwitterionic polymers, the development of stimuli-responsive materials, and the fabrication of ion exchange membranes.

Zwitterionic polymers, specifically polysulfobetaines, are a class of polymers that contain both a positive and a negative charge on the same monomer repeating unit. This dual-charge nature imparts exceptional properties, such as high hydrophilicity and resistance to nonspecific protein adsorption. This compound is instrumental in the synthesis of these polymers.

The primary method for incorporating the sulfobetaine (B10348) moiety using this compound is through the quaternization of a tertiary amine-containing monomer or polymer. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the sultone ring, leading to a ring-opening reaction. This process results in a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, separated by a butyl spacer. acs.orgrsc.org This synthetic route is versatile and can be applied either by polymerizing a sulfobetaine monomer derived from this compound or by post-polymerization modification of a polymer containing tertiary amine groups. acs.orgrsc.org

For instance, polysulfobetaines can be readily prepared from the reaction of tertiary amines with this compound. rsc.org The synthesis often involves reacting a methacrylate (B99206) or methacrylamide (B166291) monomer containing a dimethylamino group with this compound to create a polymerizable sulfobetaine monomer. rsc.orgrsc.org Alternatively, a polymer such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can be modified with this compound to introduce the zwitterionic functionality. rsc.org

The choice of the sultone, such as 1,3-propanesultone or this compound, influences the length of the spacer arm between the cationic and anionic groups, which in turn affects the polymer's properties. rsc.orgd-nb.info The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N-methylpyrrolidone. rsc.orgsemanticscholar.org

Table 1: Examples of Zwitterionic Monomers Synthesized Using this compound

| Monomer Name | Reactants | Reference |

|---|---|---|

| 4-((2-(methacryloyloxy)ethyl)dimethylammonio)butane-1-sulfonate | 2-(Dimethylamino)ethyl methacrylate and this compound | rsc.org |

| 4-((3-methacrylamidopropyl)dimethylammonio)butane-1-sulfonate | 3-(Dimethylamino)propyl methacrylamide and this compound | rsc.org |

Stimuli-responsive polymers, often called "smart" polymers, exhibit significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. numberanalytics.com this compound plays a role in creating thermoresponsive polymers, particularly those exhibiting lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior in aqueous solutions. rsc.orgmdpi.com

The incorporation of sulfobetaine moieties, derived from this compound, into a polymer backbone can induce thermo-responsive phase transitions. rsc.org For example, the balance between the hydrophobic polymer backbone and the hydrophilic zwitterionic side chains can be tuned to achieve a desired LCST. rsc.org At temperatures below the LCST, the polymer is soluble in water due to hydrogen bonding between the sulfonate groups and water molecules. As the temperature increases above the LCST, these interactions are disrupted, leading to polymer chain collapse and phase separation. rsc.org

Researchers have synthesized libraries of small-molecule zwitterionic materials by reacting various tertiary amines with substituted 1,3-butanesultones to systematically study and fine-tune their thermoresponsive properties. rsc.org By modifying the structure of the butanesultone, for instance by introducing benzyl (B1604629) groups, the transition temperature (Tc) can be adjusted. rsc.org This tunability is crucial for applications where a specific operating temperature is required. rsc.org For example, a zwitterionic material exhibiting an LCST of 38°C has been developed, making it potentially useful for biomedical applications. rsc.org The reversible nature of this phase transition makes these materials suitable for use as "smart" materials. rsc.org

Ion exchange membranes are critical components in various technologies, including fuel cells, water purification, and electrodialysis. These membranes selectively transport ions while blocking others. This compound is utilized in the fabrication of cation exchange membranes by introducing sulfonic acid groups into a polymer matrix. nih.gov

One approach involves the chemical modification of a pre-existing polymer. For instance, a polymer with hydroxyl or amine groups can be reacted with this compound to attach sulfonate groups. This process, known as sulfonation, increases the ion exchange capacity (IEC) of the membrane, which is a measure of its ability to conduct protons. In the context of proton exchange membrane fuel cells (PEMFCs), this compound can be used to functionalize polymers to create proton-conducting membranes. semanticscholar.org For example, sulfonated dendritic polymers have been synthesized by end-capping the hydroxyl groups of a hyperbranched polymer with this compound.

Another strategy involves the synthesis of sulfonated polymers by reacting a monomer containing a reactive group with this compound before polymerization. This allows for precise control over the degree of sulfonation. mdpi.com Additionally, this compound has been used to functionalize fillers, such as graphitic carbon nitride nanosheets, which are then incorporated into a polymer matrix like sulfonated poly(ether ether ketone) (SPEEK) to create high-performance hybrid proton exchange membranes for applications like vanadium redox flow batteries. figshare.com These modified membranes often exhibit improved proton conductivity and mechanical stability. figshare.comresearchgate.net

Development of Stimuli-Responsive Polymeric Materials

Application as Electrolyte Additives in Electrochemical Energy Storage Systems

The performance and lifespan of lithium-ion batteries (LIBs) are heavily dependent on the composition of the electrolyte. This compound has emerged as a valuable electrolyte additive for enhancing the stability and efficiency of these energy storage devices.

This compound, when added in small quantities to the electrolyte of a lithium-ion battery, can significantly improve its performance, particularly its cycle life and stability at elevated temperatures. jadechem-intl.com It functions as a film-forming additive, creating a protective layer on the surface of the electrodes. researchgate.net

The addition of this compound can lead to increased capacity retention over numerous charge-discharge cycles. For example, in a LiNi1/3Co1/3Mn1/3O2 (NMC111)/Li half-cell, the addition of 3 vol.% this compound to the electrolyte increased the capacity retention from 69% to 86.9% after 80 cycles at a high voltage. researchgate.net This improvement is attributed to the suppression of electrolyte decomposition and the stabilization of the cathode structure. researchgate.net

Table 2: Effect of this compound (BS) as an Electrolyte Additive on Battery Performance

| Battery System | Additive Concentration | Key Finding | Reference |

|---|---|---|---|

| LiNi1/3Co1/3Mn1/3O2/Li | 3 vol.% BS | Capacity retention increased from 69% to 86.9% after 80 cycles. | researchgate.net |

| Li4Ti5O12/Li | 0.5 wt.% BS | Capacity retention improved from 73.3% to 76.4% after 50 cycles. | mdpi.com |

The protective layer formed by the decomposition of electrolyte components on the anode surface during the initial charging cycles is known as the solid electrolyte interphase (SEI). The stability and composition of the SEI are crucial for the long-term performance of a lithium-ion battery. mdpi.com this compound is known to participate in the formation of a more robust and effective SEI layer. mdpi.com

Theoretical and experimental studies have shown that sultone-based additives, including this compound and its analogs like 1,3-propanesultone (PS) and prop-1-ene-1,3-sultone (B1366696) (PES), are reduced on the anode surface at a potential higher than that of the main solvent components of the electrolyte. researchgate.netrsc.org This preferential reduction leads to the formation of an SEI layer that is rich in sulfur-containing species, such as lithium alkyl sulfonates (ROSO2Li) and lithium sulfite (B76179) (Li2SO3). mdpi.comrsc.org

This modified SEI layer effectively suppresses the continuous decomposition of the electrolyte, which is a primary cause of capacity fade. researchgate.net The SEI formed in the presence of this compound is often thinner, more uniform, and more stable than the SEI formed in its absence. mdpi.com For instance, the addition of 0.5 wt.% of butadiene sulfone (a related compound) to the electrolyte in a Li4Ti5O12-based cell led to a significant decrease in the SEI resistance, from 51.65 Ω to 7.11 Ω. mdpi.com This indicates a more ionically conductive and protective SEI, which facilitates the movement of lithium ions while preventing detrimental side reactions. mdpi.com The analysis of the SEI composition through techniques like X-ray photoelectron spectroscopy (XPS) confirms the incorporation of sulfur-containing compounds derived from the sultone additive. mdpi.com

Utilization as Reagents in Advanced Organic Synthesis

Sulfonating Agent in Diverse Organic Transformations

This compound serves as a versatile sulfonating agent, or more precisely, a sulfobutylating agent, in a variety of organic reactions. Its primary function is to introduce the sulfobutyl group (-(CH₂)₄SO₃⁻) onto nucleophilic substrates. wikipedia.org This process involves the ring-opening of the sultone by a nucleophile, a reaction driven by the inherent strain of the cyclic ester structure.

The reaction of this compound with nucleophiles like amines, alcohols, and thiols results in the formation of the corresponding sulfobutyl derivatives. For instance, its reaction with amines yields N-sulfobutyl compounds, while reaction with alcohols produces sulfobutyl ethers. mdpi.comresearchgate.net This transformation is particularly valuable for modifying the properties of molecules, most notably to enhance their water solubility. wikipedia.org

A prominent application of this compound as a sulfonating agent is in the modification of complex molecules and materials. For example, it has been used to functionalize lignin (B12514952), a natural polymer, by reacting with its phenolic and aliphatic hydroxyl groups to produce water-soluble sulfoalkylated lignin derivatives. researchgate.net Similarly, it is employed in the synthesis of surfactants by reacting with molecules like cardanol (B1251761) poly(oxyethylene) ethers. mdpi.com The introduction of the highly polar sulfonate group drastically increases the hydrophilicity of these large organic molecules. The general reaction scheme involves the nucleophilic attack on the carbon atom adjacent to the oxygen in the sultone ring, leading to the cleavage of the C-O bond and the formation of a stable sulfonate anion. researchgate.net

Building Blocks for Heterocyclic and Complex Molecule Synthesis

Beyond its role as a sulfonating agent, this compound is a valuable building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds. chim.it The ring-opening of the sultone provides a linear four-carbon chain with functional groups at both ends—a sulfonate group and a terminal group derived from the nucleophile—which can then be used in subsequent cyclization or elaboration steps.

One straightforward application is in the synthesis of piperazine (B1678402) derivatives. The reaction of this compound with piperazine can yield 1-sulfobutylpiperazine. lmaleidykla.lt This monosubstituted product can then be further functionalized at the second nitrogen atom to create unsymmetrical 1,4-disubstituted piperazines, which are structural motifs found in many pharmaceutical compounds. lmaleidykla.lt

The bifunctional nature of the ring-opened product allows for the construction of diverse heterocyclic systems. For instance, the initial nucleophilic ring-opening can be followed by an intramolecular reaction to form a new ring. The specific heterocycle formed depends on the nature of the initial nucleophile and the subsequent reaction conditions. The versatility of this compound as a synthon is rooted in its ability to introduce a functionalized alkyl chain that is primed for further chemical transformations. chim.ita2bchem.com Researchers have utilized this strategy to create zwitterionic intermediates that are precursors to other complex molecules. harvard.edu

Catalytic Applications of Sultone-Derived Ionic Liquids (e.g., Brønsted Acid Catalysis)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as catalysts and solvents in green chemistry. nih.gov this compound is a key reagent in the synthesis of a specific class of ILs known as Brønsted acidic ionic liquids (BAILs). researchgate.netmdpi.com

The synthesis of these BAILs typically involves a two-step process. First, this compound reacts with a tertiary amine or a nitrogen-containing heterocycle, such as an imidazole (B134444) or piperazine derivative. wikipedia.orgresearchgate.net This reaction opens the sultone ring and forms a zwitterionic intermediate (a molecule with both a positive and a negative charge). In the second step, this zwitterion is protonated by a strong acid, such as sulfuric acid or perchloric acid, to generate the final Brønsted acidic ionic liquid. wikipedia.orgresearchgate.net The resulting IL has a cation with a pendant sulfonic acid group (-SO₃H), which is the source of its Brønsted acidity.

These sultone-derived BAILs have proven to be effective catalysts for a range of acid-catalyzed reactions, including esterification, the synthesis of phthalazine-triones, and the decomposition of cumene (B47948) hydroperoxide. researchgate.netresearchgate.netias.ac.in Their advantages over traditional mineral acid catalysts include lower corrosivity, ease of separation from the reaction products, and potential for recyclability. wikipedia.orgias.ac.in The catalytic activity is directly related to the Brønsted acidity conferred by the sulfonic acid group introduced via the sultone. researchgate.netnih.gov By modifying the structure of the cation or the anion, the physical and chemical properties of the ionic liquid, including its acidity and solubility, can be fine-tuned for specific catalytic applications. mdpi.com

Advanced Analytical and Computational Approaches in Sultone Research

Analytical Methodologies for Detection, Identification, and Quantification

Precise detection, identification, and quantification of 1,3-butanesultone are fundamental for quality control in industrial applications and for monitoring its presence in environmental samples. A suite of analytical techniques is employed for these purposes, each offering distinct advantages.

Chromatographic methods are powerful tools for separating this compound from complex matrices and enabling its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of fragmented ions. nih.gov This allows for both identification and quantification, often with high sensitivity and specificity. researchgate.net For instance, GC-MS is a standard method for analyzing various organic compounds in foodstuffs and can be adapted for the analysis of sultones. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating compounds in a liquid mobile phase. researchgate.net For sultone analysis, particularly in the context of derivatives or reaction products, HPLC is invaluable. rsc.org It separates compounds based on their polarity and interaction with a packed column. Detection can be achieved using various detectors, such as a photodiode array (PDA) detector, which provides spectral information. rsc.org HPLC methods are often employed in the analysis of electrolyte solutions and for monitoring the synthesis of sultone-containing materials. rsc.orgchalmers.sechalmers.se

Ion Chromatography-Mass Spectrometry (IC-MS): IC-MS is a specialized hyphenated technique that combines the separation power of ion chromatography with the detection capabilities of mass spectrometry. thermofisher.com IC is particularly effective for separating ionic species. While this compound itself is a neutral molecule, its degradation products or derivatives can be ionic and thus amenable to IC analysis. IC-MS provides high sensitivity and selectivity for the determination of ionic analytes in various matrices. thermofisher.comcreative-proteomics.com

A summary of chromatographic techniques used in the analysis of sultones and related compounds is presented below:

| Technique | Principle | Application in Sultone Research | Reference |

|---|---|---|---|

| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Analysis of this compound and its volatile derivatives. | nih.govresearchgate.net |

| HPLC | Separation of compounds based on polarity in a liquid phase. | Analysis of sultone derivatives, reaction monitoring, and quality control of electrolyte solutions. | rsc.org |

| IC-MS | Separation of ionic species followed by mass-based detection. | Analysis of ionic degradation products or derivatives of this compound. | thermofisher.com |

Spectroscopic methods provide detailed information about the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides extensive structural information by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. For this compound, ¹H NMR and ¹³C NMR spectra reveal the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgrsc.orgchemicalbook.com Chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the unambiguous identification of the sultone ring structure and any substituents. rsc.org For example, typical ¹H NMR spectra of a related compound, 1,4-butane sultone, show distinct signals for the methylene (B1212753) protons in the heterocyclic ring. chemicalbook.comias.ac.in Similarly, ¹³C NMR provides characteristic signals for each carbon atom in the molecule. chemicalbook.comias.ac.in NMR is routinely used to confirm the structure of newly synthesized sultone derivatives and to study their reactions. rsc.orgrsc.orgmdpi.com

The following table summarizes representative NMR data for a related sultone, which illustrates the type of information obtained from this technique.

| Nucleus | Technique | Observed Chemical Shifts (δ, ppm) for 1,4-Butane Sultone | Reference |

|---|---|---|---|

| ¹H | Proton NMR | ~4.55, ~3.17, ~2.25, ~1.87 | chemicalbook.com |

| ¹³C | Carbon-13 NMR | ~74.28, ~48.31, ~23.52, ~22.85 | chemicalbook.com |

Chromatographic Techniques (e.g., GC-MS, HPLC, IC-MS)

Computational Chemistry and Theoretical Modeling

Computational methods are increasingly used to complement experimental studies by providing insights into the molecular properties, reactivity, and behavior of this compound at an atomic level.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of sultones. rsc.orgscienceopen.com These calculations can predict various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net For instance, theoretical studies on the reductive decomposition of 1,3-propane sultone, a related compound, have used DFT to elucidate its role as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. rsc.org These calculations help in understanding the reaction pathways and the stability of intermediates, which is crucial for designing better electrolyte additives. rsc.orgresearchgate.net

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. arxiv.orgnih.govrsc.org For this compound, MD simulations can be used to model its behavior in solution, particularly in the complex environment of a lithium-ion battery electrolyte. arxiv.orgmdpi.com These simulations can provide detailed information on solvation structures, ionic conductivity, and diffusion coefficients. arxiv.orgrsc.orgmdpi.com By simulating the interactions between the sultone, solvent molecules, and lithium ions, researchers can gain a fundamental understanding of how this compound influences the properties and performance of the electrolyte. researchgate.net The development of accurate polarizable force fields is essential for obtaining reliable results from MD simulations of these highly polar systems. nih.govmdpi.com

Future Research Directions and Sustainable Innovations in Sultone Chemistry

Development of Greener Synthetic Routes for Butanesultones

The pursuit of environmentally friendly chemical processes has led to significant research into greener synthetic routes for butanesultones. Traditional methods often rely on harsh reagents and produce substantial waste. Modern approaches, however, are exploring cleaner alternatives.

The table below outlines some of the greener synthetic approaches being explored:

| Synthetic Approach | Key Features | Potential Advantages |

| Direct Sulfonation of Butenes | Use of milder sulfonating agents. | Reduced hazardous waste, lower energy consumption. |

| Cyclization of Unsaturated Sulfonic Acids | Potential for using bio-based starting materials. | Increased sustainability, reduced reliance on fossil fuels. |

| Improved Sulfonation Processes | Enhanced reaction conditions to increase yield and purity. | Higher efficiency, less downstream purification required. google.com |

These greener routes are not only beneficial for the environment but also offer economic advantages through increased efficiency and the use of more sustainable raw materials.

Exploration of Novel Applications in Emerging Technologies (e.g., Bio-applications, Nanotechnology)

The unique chemical properties of 1,3-butanesultone make it a valuable compound for a range of emerging technologies, including biomedical applications and nanotechnology. vajiramandravi.com

In the biomedical field, sultones are being investigated for their potential in drug delivery and the development of biocompatible materials. researchgate.netsryahwapublications.com For example, the modification of chitosan (B1678972) with 1,3-propane sultone is being explored for its potential in creating materials with antibacterial and antifungal properties. researchgate.net

In nanotechnology, the functionalization of nanomaterials with sultones can enhance their properties for specific applications. vajiramandravi.com For instance, the use of 1,4-butane sultone to functionalize single-walled carbon nanotubes has been shown to improve the performance of fuel cells. chemicalbook.com This is achieved by creating electrolytes with superior proton conductivity, leading to higher power densities compared to traditional materials. chemicalbook.com

The following table summarizes some of the novel applications of butanesultones in emerging technologies:

| Technology Area | Specific Application | Benefit of Using Butanesultone |

| Bio-applications | Drug delivery systems, biocompatible materials. researchgate.netsryahwapublications.com | Enhanced solubility, stability, and biological activity. researchgate.net |

| Nanotechnology | Fuel cell membranes, functionalized nanoparticles. vajiramandravi.comchemicalbook.comresearchgate.net | Improved proton conductivity, enhanced material performance. chemicalbook.com |

| Materials Science | Synthesis of zwitterionic materials. rsc.org | Creation of materials with tunable properties for various applications. rsc.org |

These applications highlight the versatility of butanesultones as building blocks for advanced materials with tailored functionalities.

Enhanced Mechanistic Understanding for Rational Design of Sultone-Based Compounds

A deeper understanding of the reaction mechanisms of sultones is crucial for the rational design of new and improved sultone-based compounds. The reactivity of the sultone ring, particularly its susceptibility to nucleophilic attack, is a key area of study. cdnsciencepub.com

Researchers are using a combination of experimental and computational methods to investigate the factors that influence the regioselectivity and stereoselectivity of sultone reactions. This knowledge is essential for controlling the outcome of chemical syntheses and for designing new molecules with specific properties. For example, understanding the mechanism of ring-opening reactions allows for the targeted synthesis of sulfobetaines, which have applications in materials science and as surfactants. rsc.org

The table below details key areas of mechanistic study for sultones:

| Area of Mechanistic Study | Importance | Research Focus |

| Ring-Opening Reactions | Central to the synthetic utility of sultones. cdnsciencepub.com | Investigating the influence of nucleophiles, solvents, and catalysts on reaction outcomes. |

| Regioselectivity | Determines the structure of the final product. | Understanding the factors that control which part of the sultone ring is attacked. |

| Computational Modeling | Provides insights into reaction pathways and transition states. | Using theoretical calculations to predict reactivity and guide experimental design. |

By gaining a more profound understanding of these mechanisms, chemists can develop more efficient and selective synthetic methods for a wide range of sultone-based compounds.

Strategies for Mitigating Environmental and Toxicological Risks Associated with Sultones

While butanesultones have many beneficial applications, they are also recognized as alkylating agents, which raises concerns about their potential environmental and toxicological risks. dcfinechemicals.com Therefore, developing strategies to mitigate these risks is a critical area of research.

One approach is the "safe-by-design" concept, where new sultone derivatives are designed to be less toxic while retaining their desired functionality. This involves modifying the chemical structure to reduce reactivity towards biological molecules. Additionally, there is a focus on understanding the environmental fate of sultones, including their persistence, bioaccumulation, and potential for degradation. nih.gov While some related sulfonated surfactants are known to be readily biodegradable, the specific environmental behavior of this compound requires further investigation. nih.gov

The following table outlines strategies for mitigating the risks associated with sultones:

| Mitigation Strategy | Description | Goal |

| Safe-by-Design | Modifying the chemical structure to reduce toxicity. | Develop safer alternatives with a lower risk profile. |

| Environmental Fate Studies | Investigating how sultones behave in the environment. nih.gov | Assess and predict the potential for environmental harm. |

| Improved Handling and Disposal | Implementing stricter safety protocols in industrial settings. | Minimize worker exposure and environmental release. |

By adopting these strategies, it is possible to harness the benefits of sultone chemistry while minimizing the potential for harm to human health and the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Butanesultone, and what are their respective yields and purity considerations?

- Methodological Answer : The synthesis of this compound (CAS 1121-03-5) typically involves sulfonation and cyclization of γ-hydroxybutanesulfonic acid derivatives. Key methods include acid-catalyzed intramolecular esterification under controlled dehydration conditions. Yields vary between 60–85% depending on reaction temperature (80–120°C) and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Purity optimization requires vacuum distillation or recrystallization from polar aprotic solvents like dimethylformamide (DMF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy are critical. In ¹H NMR, the sulfone group (SO₂) adjacent to the ester oxygen results in deshielded protons at δ 4.2–4.5 ppm (multiplet). IR spectra show strong absorption bands at 1170–1220 cm⁻¹ (S=O asymmetric stretching) and 1030–1080 cm⁻¹ (S-O-C cyclic ester). Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 136 (C₄H₈O₃S) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its suspected carcinogenicity and skin sensitization potential, researchers must use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the ring strain in this compound influence its reactivity in nucleophilic substitution reactions compared to other sultones (e.g., 1,4-Butanesultone)?

- Methodological Answer : The five-membered ring in this compound exhibits moderate ring strain (≈25–30 kJ/mol), making it more reactive toward nucleophiles like amines or alkoxides than six-membered analogs. Kinetic studies using polar aprotic solvents (e.g., acetonitrile) show a 3–5× faster rate of ring-opening compared to 1,4-Butanesultone. Transition-state analysis via DFT calculations can elucidate strain effects on activation energy .

Q. What computational methods are employed to model the electronic structure of this compound, and how do these models correlate with experimental observations?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts bond angles and charge distribution. The sulfone group’s electron-withdrawing nature stabilizes the ring-opening transition state. Experimental validation includes comparing calculated vs. observed NMR chemical shifts (RMSD < 0.1 ppm) and IR vibrational frequencies .

Q. How can researchers resolve discrepancies in reported reaction yields of this compound derivatives under varying catalytic conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) with parameters like catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature gradients (60–140°C) can identify optimal conditions. Contradictions often arise from trace moisture or impurities; rigorous drying of reactants and solvents (e.g., molecular sieves) improves reproducibility. High-performance liquid chromatography (HPLC) monitors byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.